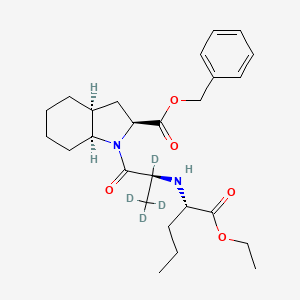
(1S)-Perindopril-d4 Benzyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-Perindopril benzyl ester-d4 is a deuterated derivative of perindopril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and heart failure. The deuterium atoms in this compound replace the hydrogen atoms, which can enhance the metabolic stability and alter the pharmacokinetic properties of the drug.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-Perindopril benzyl ester-d4 typically involves the esterification of perindopril with benzyl alcohol in the presence of a deuterating agent. The reaction is carried out under mild conditions to ensure the integrity of the stereochemistry at the 1S position. Common reagents used in this process include deuterated benzyl alcohol and a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of (1S)-Perindopril benzyl ester-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product’s purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-Perindopril benzyl ester-d4 undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.
Oxidation: The compound can undergo oxidation reactions, particularly at the ester and benzyl groups.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a strong acid or base, such as hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to substitute the ester group.
Major Products Formed
Hydrolysis: Produces perindopril and benzyl alcohol.
Oxidation: Can lead to the formation of benzaldehyde and other oxidized derivatives.
Substitution: Results in various substituted perindopril derivatives.
Applications De Recherche Scientifique
(1S)-Perindopril benzyl ester-d4 has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation pathways of perindopril.
Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of ACE inhibitors.
Medicine: Utilized in preclinical studies to evaluate the efficacy and safety of deuterated drugs.
Industry: Applied in the development of new formulations and drug delivery systems to enhance the therapeutic profile of ACE inhibitors.
Mécanisme D'action
The mechanism of action of (1S)-Perindopril benzyl ester-d4 involves the inhibition of the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, the compound reduces the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation, decreased blood pressure, and reduced workload on the heart.
Comparaison Avec Des Composés Similaires
Similar Compounds
Perindopril: The non-deuterated form of (1S)-Perindopril benzyl ester-d4.
Enalapril: Another ACE inhibitor with a similar mechanism of action.
Lisinopril: A non-esterified ACE inhibitor with a longer half-life.
Uniqueness
(1S)-Perindopril benzyl ester-d4 is unique due to the presence of deuterium atoms, which enhance its metabolic stability and potentially improve its pharmacokinetic properties compared to non-deuterated ACE inhibitors. This can lead to better therapeutic outcomes and reduced side effects.
Propriétés
Formule moléculaire |
C26H38N2O5 |
|---|---|
Poids moléculaire |
462.6 g/mol |
Nom IUPAC |
benzyl (2S,3aS,7aS)-1-[(2S)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate |
InChI |
InChI=1S/C26H38N2O5/c1-4-11-21(25(30)32-5-2)27-18(3)24(29)28-22-15-10-9-14-20(22)16-23(28)26(31)33-17-19-12-7-6-8-13-19/h6-8,12-13,18,20-23,27H,4-5,9-11,14-17H2,1-3H3/t18-,20-,21-,22-,23-/m0/s1/i3D3,18D |
Clé InChI |
ZNAYHAPFFQRGES-PTECYWEWSA-N |
SMILES isomérique |
[2H][C@@](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)OCC3=CC=CC=C3)(C([2H])([2H])[2H])N[C@@H](CCC)C(=O)OCC |
SMILES canonique |
CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















